molecular formula C18H24N2O4S B7705220 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide

Numéro de catalogue B7705220
Poids moléculaire: 364.5 g/mol
Clé InChI: LLLJDASRDGZSSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. It belongs to the class of drugs known as kinase inhibitors, which are designed to target specific enzymes involved in cell growth and proliferation. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide inhibits the activity of BTK by binding to a specific site on the enzyme and preventing its activation. BTK plays a critical role in B-cell signaling pathways, which are essential for the survival and proliferation of B-cells. By inhibiting BTK, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide can block these pathways and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide has been shown to inhibit the growth and survival of several types of cancer cells, including those derived from B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide has also been shown to enhance the activity of other drugs used in cancer treatment, such as rituximab, by blocking B-cell signaling pathways that can lead to drug resistance.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide for lab experiments include its specificity for BTK and its potent inhibitory activity against several other kinases involved in cancer cell proliferation and survival. The limitations of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide include its potential toxicity and off-target effects, which can limit its therapeutic efficacy and require careful monitoring in clinical trials.

Orientations Futures

For research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide include further preclinical and clinical studies to evaluate its efficacy and safety in the treatment of various types of cancer. These studies may also explore the potential of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide in combination with other drugs or therapies to enhance its therapeutic efficacy and overcome drug resistance. Additionally, further research may be needed to elucidate the mechanisms of action of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide and its effects on other signaling pathways involved in cancer cell proliferation and survival.

Méthodes De Synthèse

The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide involves several steps, starting with the reaction of furan-2-ylmethanol with 3-(4-bromophenyl)propanoic acid to form the corresponding ester. This ester is then reacted with tert-butylamine and sulfur dioxide to form the tert-butyl sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 4-aminobenzenesulfonamide to form 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide.

Applications De Recherche Scientifique

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide has been extensively studied for its potential application in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of several kinases that are involved in cancer cell proliferation and survival. In particular, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell signaling pathways that are dysregulated in several types of B-cell malignancies.

Propriétés

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-18(2,3)20-25(22,23)16-9-6-14(7-10-16)8-11-17(21)19-13-15-5-4-12-24-15/h4-7,9-10,12,20H,8,11,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLJDASRDGZSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.